molecular formula C7H5Cl3F3N B2751956 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride CAS No. 1432795-16-8

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride

Cat. No. B2751956
CAS RN: 1432795-16-8
M. Wt: 266.47
InChI Key: WSHOOXPXZLCDQY-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4Cl2F3N . It is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of 3,5-Dichloro-4-(trifluoromethyl)aniline involves several steps, including catalytic hydrogenation and Bamberger rearrangement .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-(trifluoromethyl)aniline consists of a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and an amine group . The average molecular weight is 230.015 Da .


Physical And Chemical Properties Analysis

3,5-Dichloro-4-(trifluoromethyl)aniline has a density of 1.5±0.1 g/cm3 . It has a boiling point of 291.5±40.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride serves as a precursor in the synthesis of complex molecules. For example, it has been used in the synthesis of acyl glucuronide and hydroxy metabolites of diclofenac for toxicological studies (Kenny et al., 2004). Additionally, its role in generating new pesticides like Bistrifluron, illustrating its importance in the development of novel agrochemicals, is notable (Liu An-chan, 2015).

Bioremediation and Environmental Dehalogenation

Chloroaniline-based compounds, including derivatives of 3,5-Dichloro-4-(trifluoromethyl)aniline, are significant environmental contaminants. Research has shown that these compounds can undergo biodegradation under specific conditions, highlighting potential pathways for bioremediation of polluted sites (Kuhn & Suflita, 1989).

Material Science and NLO Materials

The study of 3,5-Dichloro-4-(trifluoromethyl)aniline and its derivatives extends into the field of materials science, where they have been evaluated for their potential in non-linear optics (NLO). An experimental and theoretical vibrational analysis of related chloroaniline compounds has been conducted to understand their electronic structure and potential applications in NLO materials (Revathi et al., 2017).

Advanced Synthesis Techniques

The compound and its derivatives have been utilized in advanced organic synthesis techniques. For instance, it has been involved in palladium-catalyzed dehydrogenative cross-coupling processes, showcasing its utility in creating complex organic frameworks (Wang et al., 2019).

Corrosion Inhibition

Research into corrosion inhibition has also featured derivatives of 3,5-Dichloro-4-(trifluoromethyl)aniline. These studies have examined the effectiveness of such compounds in protecting metals from corrosion, thereby extending their utility to industrial applications (Daoud et al., 2014).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if swallowed or if inhaled . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3,5-dichloro-4-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N.ClH/c8-4-1-3(13)2-5(9)6(4)7(10,11)12;/h1-2H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHOOXPXZLCDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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